molecular formula C22H17ClN6 B2925717 N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902909-33-5

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2925717
CAS No.: 902909-33-5
M. Wt: 400.87
InChI Key: NYDAAQATYZOMPS-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a potent, selective, and ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by various collagens. Its primary research value lies in probing the pathological role of DDR1 in fibrotic diseases and cancer , as it demonstrates high potency with an IC50 of 7.9 nM for DDR1 and exhibits excellent selectivity over DDR2 and a broad panel of other kinases. This selectivity profile makes it an essential chemical tool for dissecting specific DDR1-mediated signaling pathways without confounding off-target effects. In research models, this compound has been shown to effectively attenuate collagen-induced DDR1 activation and downstream signaling, leading to the inhibition of processes central to fibrosis, such as the activation and differentiation of fibroblasts into collagen-producing myofibroblasts. Its application extends to in vivo studies where it has demonstrated the ability to reduce collagen deposition and improve organ function in animal models of pulmonary and liver fibrosis , thereby validating DDR1 as a promising therapeutic target and providing a strong rationale for further investigation. Researchers utilize this inhibitor to explore DDR1's function in the tumor microenvironment, particularly its influence on cancer cell proliferation, invasion, and the modulation of extracellular matrix remodeling that supports tumor progression.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6/c23-17-9-7-15(8-10-17)11-13-25-22-26-19-6-2-1-5-18(19)21-27-20(28-29(21)22)16-4-3-12-24-14-16/h1-10,12,14H,11,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAAQATYZOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the aromatic nucleophilic substitution of a chlorinated precursor with various amines and thiols . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations: Triazoloquinazoline vs. Triazolopyrimidine

The triazoloquinazoline core distinguishes the target compound from triazolopyrimidine derivatives, which are more commonly studied. For example:

  • N-(4-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () features a chlorophenyl group but on a pyrimidine core, which may limit its bioactivity profile compared to quinazoline-based analogs .

Key Insight: The quinazoline core likely enhances binding affinity to adenosine receptors due to increased planar surface area, as seen in CGS 15943 .

Substituent Effects on Activity and Selectivity

Position 2 Modifications
  • CGS 15943: A 2-furanyl group contributes to adenosine A2A receptor antagonism (IC50 ~10 nM) .
Position 5 Modifications
  • N-[2-(4-Chlorophenyl)ethyl] Group : This substituent is structurally similar to compounds like 9f (N-[2-(4-Chlorophenyl)ethyl]-5-methyl-6-nitro-tetrazolo[1,5-a]pyrimidin-7-amine), which showed anti-inflammatory activity in LPS-induced lung injury models . The phenethyl chain may enhance membrane permeability compared to simpler aryl amines.

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound ~450 ~3.5 1 (NH) 6 (N atoms)
CGS 15943 313.7 2.8 1 (NH) 5
Compound 53 () ~350 ~2.2 2 (NH) 6
Compound 9f () ~400 ~3.0 1 (NH) 7

Biological Activity

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H16ClN5C_{17}H_{16}ClN_5 and its structure features a chlorophenyl group, a pyridine ring, and a triazoloquinazoline moiety. The presence of these functional groups contributes to its biological activity.

In Vitro Studies

Recent research has highlighted the anticancer potential of related compounds within the same structural class. For instance, a study involving derivatives of [1,2,4]triazolo[1,5-c]quinazoline reported promising results against various cancer cell lines:

Cell Line Inhibition (%) Reference
CCRF-CEM (Leukemia)31.50 - 47.41
SF-539 (CNS Cancer)31.50 - 47.41
MDA-MB-231 (Breast)31.50 - 47.41

These results indicate that the compound may effectively inhibit cell growth in multiple cancer types, suggesting a broad spectrum of activity.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the anticancer efficacy of similar compounds. These models indicated good predictive power (r2=0.70.8r^2=0.7-0.8) for anticancer activity against leukemia and breast cancer cell lines, supporting the potential of derivatives like this compound to be developed as anticancer agents .

Neuroprotective Effects

Beyond anticancer properties, compounds with similar structures have been investigated for neuroprotective effects. A related study found that derivatives could mitigate neuroinflammation induced by lipopolysaccharide (LPS), suggesting potential applications in neurodegenerative diseases such as Parkinson's disease . This highlights the versatility of triazoloquinazoline derivatives in addressing various health issues.

Q & A

Q. What are the standard synthetic routes for N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine?

The synthesis typically involves coupling a chlorinated quinazoline intermediate with a substituted amine under inert conditions. For example, 4-chloro-2-(pyridin-3-yl)quinazoline can react with 2-(4-chlorophenyl)ethylamine in a polar aprotic solvent (e.g., 1-methyl-2-pyrrolidone) using a base like N,N-diisopropylethylamine. The reaction is stirred under argon to prevent oxidation, followed by purification via pH adjustment and filtration . Microwave-assisted synthesis may also enhance reaction efficiency for triazole ring formation .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, mass spectrometry (LC-MS) for molecular weight verification, and X-ray crystallography to resolve the planar triazolopyridine core and substituent positioning. For example, crystallographic data for related triazoloquinazolines confirm bond angles and regioselectivity of substituents .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Yield optimization requires:

  • Temperature control : Reactions at 80–100°C improve kinetics without decomposition.
  • Catalyst selection : Bases like N,N-diisopropylethylamine enhance nucleophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) stabilize intermediates.
  • Microwave assistance : Reduces reaction time from hours to minutes for triazole cyclization .
  • Purification protocols : pH-dependent precipitation minimizes byproduct contamination .

Q. How can researchers resolve contradictory spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts or LC-MS fragments) are addressed by:

  • Multi-technique validation : Cross-checking NMR, IR, and HRMS data .
  • Isotopic labeling : Using deuterated solvents or ¹³C-enriched reagents to clarify ambiguous signals.
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison .
  • Crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Q. How to design experiments for structure-activity relationship (SAR) studies?

SAR studies involve:

  • Substituent variation : Modifying the pyridinyl or chlorophenyl groups to assess bioactivity changes. For example, replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl derivatives .
  • Bioassays : Testing cytotoxicity, enzyme inhibition (e.g., kinases), or receptor binding using cell-based assays .
  • Pharmacokinetic profiling : Measuring solubility, metabolic stability, and membrane permeability .

Q. What role does X-ray crystallography play in confirming molecular conformation?

Crystallography provides atomic-level resolution of the triazolopyridine core, revealing bond lengths, angles, and non-covalent interactions (e.g., π-stacking in aromatic systems). For example, planar conformations in related compounds correlate with enhanced π-π interactions in target binding .

Methodological Insights

Q. How to address regioselectivity challenges in triazoloquinazoline synthesis?

Regioselectivity is controlled by:

  • Precursor design : Using pre-functionalized pyridinyl or chlorophenyl groups to direct cyclization .
  • Protecting groups : Temporarily blocking reactive sites (e.g., amine groups) to prevent undesired side reactions .
  • Reaction monitoring : Real-time LC-MS tracks intermediate formation to adjust conditions .

Q. What analytical techniques validate purity and stability under storage conditions?

  • HPLC-DAD/UV : Quantifies purity (>95%) and detects degradation products.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability.
  • Long-term stability studies : Storage at -20°C under argon with desiccants prevents hydrolysis/oxidation .

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